molecular formula C5H10O4 B12442195 3-(methoxymethoxy)propanoic Acid CAS No. 207124-07-0

3-(methoxymethoxy)propanoic Acid

Cat. No.: B12442195
CAS No.: 207124-07-0
M. Wt: 134.13 g/mol
InChI Key: AXTQPVLFIFFQJW-UHFFFAOYSA-N
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Description

3-(methoxymethoxy)propanoic acid is an organic compound with the molecular formula C5H10O4. It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a methoxymethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the methoxymethoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(methoxymethoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It serves as a precursor for the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3-(methoxymethoxy)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active compounds. The methoxymethoxy group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-methoxypropanoic acid: Similar in structure but lacks the methoxymethoxy group.

    3-(3-methoxyphenyl)propanoic acid: Contains a phenyl ring, making it more complex.

    3-(4-hydroxy-3-methoxyphenyl)propanoic acid:

Uniqueness

3-(methoxymethoxy)propanoic acid is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required.

Properties

CAS No.

207124-07-0

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

3-(methoxymethoxy)propanoic acid

InChI

InChI=1S/C5H10O4/c1-8-4-9-3-2-5(6)7/h2-4H2,1H3,(H,6,7)

InChI Key

AXTQPVLFIFFQJW-UHFFFAOYSA-N

Canonical SMILES

COCOCCC(=O)O

Origin of Product

United States

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